
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benz(a)anthracene, characterized by the presence of a nitro group at the 7th position and a dihydrodiol group at the 3,4 positions.
Méthodes De Préparation
The synthesis of 7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol typically involves the nitration of benz(a)anthracene followed by dihydroxylation. The nitration process introduces a nitro group at the 7th position of the benz(a)anthracene molecule. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent dihydroxylation involves the addition of hydroxyl groups at the 3,4 positions, which can be accomplished using reagents such as osmium tetroxide or potassium permanganate .
Analyse Des Réactions Chimiques
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic ring, facilitated by reagents like halogens or sulfonic acids.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: This compound is studied for its potential mutagenic and carcinogenic properties, providing insights into the mechanisms of chemical-induced carcinogenesis.
Medicine: Research on this compound contributes to understanding the metabolic pathways of PAHs and their impact on human health.
Mécanisme D'action
The mechanism of action of 7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiol epoxides, which are highly reactive and can interact with DNA. This interaction disrupts the normal function of the DNA, leading to mutations and potentially initiating carcinogenesis .
Comparaison Avec Des Composés Similaires
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol can be compared with other similar compounds, such as:
Benz(a)anthracene: The parent compound without the nitro and dihydrodiol groups.
7-Nitrobenz(a)anthracene: Similar to the compound but lacks the dihydrodiol group.
Benz(a)anthracene-3,4-dihydrodiol: Lacks the nitro group but has the dihydrodiol group at the 3,4 positions.
The uniqueness of this compound lies in its combined structural features, which influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
87261-28-7 |
|---|---|
Formule moléculaire |
C18H13NO4 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
(3R,4R)-7-nitro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13NO4/c20-16-8-7-12-14(18(16)21)6-5-13-15(12)9-10-3-1-2-4-11(10)17(13)19(22)23/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
Clé InChI |
HXVOYNIFZXGULL-SJLPKXTDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])[C@H]([C@@H](C=C4)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])C(C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
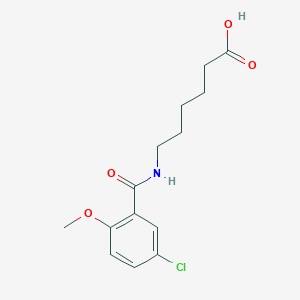
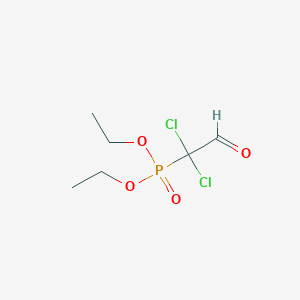

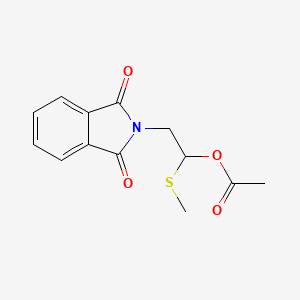
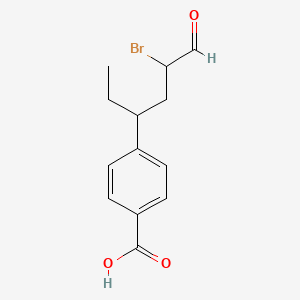

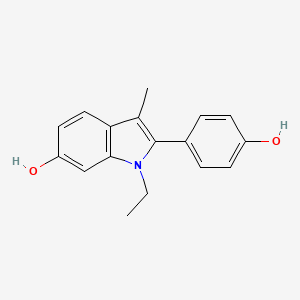

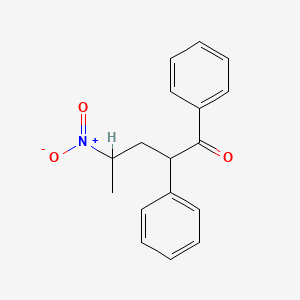

![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)
![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)

